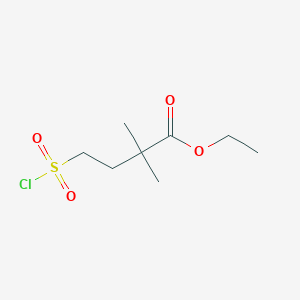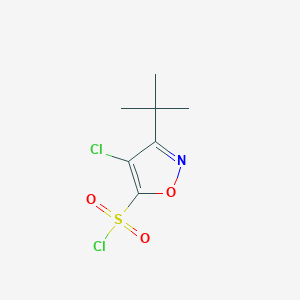
Ethyl 2,2-dimethyl-4-sulfobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chemical Kinetics and Reactions
- Michael-Type Addition Reactions : Ethyl-3-(4′-N,N-dimethylaminophenyl)-2-(nonafluorobutane)sulfonylpropenoate, a compound similar to Ethyl 2,2-dimethyl-4-sulfobutanoate, was studied for its kinetics in Michael-type reactions. The reaction displayed a quadratic dependence on the concentration of substituted anilines, suggesting a dimer nucleophile mechanism (Dhahri, Boubaker, & Goumont, 2013).
Photochromic Properties
- Development of Photochromic Compounds : Ethyl 4-(2,5-dimethylthiophen-3-yl)-3-ketobutanoate was utilized in a base-induced aerobic dimerization process to create photochromic diarylethene, a precursor for photoactive compounds (Lvov et al., 2017).
Adsorption Studies
- Activated Carbon for Sulfur Compound Adsorption : The adsorption capacities of activated carbon for various sulfur compounds, including ethyl mercaptan, were significantly improved by enriching the carbon with oxygen functional groups (Vega et al., 2013).
- IRMOF-3 for Sulfur Compound Removal : Zinc-based metal-organic framework (IRMOF-3) demonstrated effective adsorption of sulfur compounds, including ethyl mercaptan, at ambient temperature (Wang et al., 2014).
Flavor and Fragrance Analysis
- Identification of Odorants in Wines : Studies on the volatile components of different wine varieties identified compounds such as ethyl 2-methylbutyrate and ethyl isobutyrate, which are structurally related to Ethyl 2,2-dimethyl-4-sulfobutanoate, as key odor-active compounds (Guth, 1997).
Spectroscopic Studies
- Theoretical Spectroscopic Characterization : Ethyl mercaptan and dimethyl sulfide, related to Ethyl 2,2-dimethyl-4-sulfobutanoate, were characterized using highly correlated ab initio methods for understanding their spectral features at low temperatures (Senent et al., 2014).
Environmental Impact Studies
- Sulfluramid in Agriculture : The use of Sulfluramid, a pesticide containing N-Ethyl perfluorooctane sulfonamide, in Brazilian agriculture was studied to understand its environmental impact. This research is relevant due to its structural similarity to Ethyl 2,2-dimethyl-4-sulfobutanoate (Nascimento et al., 2018).
Solvent Applications
- DMSO in Amino Acid Analysis : Dimethyl sulfoxide, related to Ethyl 2,2-dimethyl-4-sulfobutanoate, was found to be an effective solvent in the ninhydrin reaction for amino acid analysis (Moore, 1968).
Biodegradation Studies
- Biotransformation of Sulfluramid : The biodegradation of N-ethyl perfluorooctane sulfonamide in wetland plants was investigated, providing insights into the environmental dynamics of compounds similar to Ethyl 2,2-dimethyl-4-sulfobutanoate (Yin et al., 2018).
Orientations Futures
Propriétés
IUPAC Name |
ethyl 4-chlorosulfonyl-2,2-dimethylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO4S/c1-4-13-7(10)8(2,3)5-6-14(9,11)12/h4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHRMJVKOZDJHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)CCS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,2-dimethyl-4-sulfobutanoate | |
CAS RN |
2174008-12-7 |
Source


|
| Record name | ethyl 4-(chlorosulfonyl)-2,2-dimethylbutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(5,8-dimethyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B3001945.png)



![3-(2-aminoethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione hydrochloride](/img/structure/B3001953.png)







